Ethyl acetate-D3

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl acetate involves various chemical processes and reactions. A notable approach includes the direct synthesis from ethanol, utilizing catalysts under pressured conditions, which significantly influences the yield and selectivity towards ethyl acetate (Inui et al., 2002). Additionally, microbial production perspectives offer sustainable alternatives by bio-catalyzing ethanol and acetic acid to ethyl acetate using specific enzymes and metabolic engineering in yeasts (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure and conformation of ethyl acetate have been extensively studied through various techniques. X-ray diffraction and gas electron diffraction studies reveal that ethyl acetate adopts a flat molecular structure with a preference for the trans conformation over the gauche, exhibiting a high degree of hidden disorder in solvate forms (Boese et al., 2013); (Sugino et al., 1991).

Chemical Reactions and Properties

Ethyl acetate participates in various chemical reactions, highlighting its versatility as a reactant and solvent. For instance, its role in the synthesis of different organic compounds through reactions like esterification and acetylation showcases its chemical reactivity and application in producing fine chemicals (Shiotani et al., 1995). The mechanisms of Csp(3)-H functionalization of ethyl derivatives reveal insights into the interactions and transformations it can undergo, providing valuable information for chemical synthesis strategies (Zhou et al., 2017).

Physical Properties Analysis

Ethyl acetate's physical properties, such as its boiling point, melting point, and solubility, are crucial for its application in various industries. The understanding of its liquid state structure and dynamics through molecular dynamics and neutron diffraction studies offers insights into its behavior in solutions and its interactions with other molecules, significantly impacting its usage as a solvent (Bowron et al., 2010).

Wissenschaftliche Forschungsanwendungen

Green Catalysis in Esterification : Ethyl acetate is utilized as a versatile organic solvent in the esterification of acetic acid with ethanol. A study by He et al. (2018) highlights the use of a green catalyst, [HSO3-bmim][HSO4], in this process, providing an environmentally friendly alternative for ethyl acetate production (He et al., 2018).

Crystal Morphology Analysis : Song et al. (2017) used ethyl acetate to recrystallize 3,4-Dinitro-1H-pyrazole (DNP), studying the effect of solvents on the morphology of DNP crystals. This highlights ethyl acetate's role in influencing the physical properties of chemical compounds (Song et al., 2017).

Microbial Production Perspectives : Ethyl acetate's production from renewable resources is a subject of interest due to its widespread industrial use. Zhang et al. (2020) reviewed the prospects of microbial conversion of biomass-derived sugars into ethyl acetate, providing insights into sustainable production methods (Zhang et al., 2020).

Biological Extraction Processes : Boonsongsawat et al. (2010) explored the use of ethyl acetate in the extraction of 1,3-propanediol from a fermentation process, showcasing its role in bio-separation technologies (Boonsongsawat et al., 2010).

X-Ray and Solvent Structures : Boese et al. (2013) investigated the crystal structure of ethyl acetate, providing valuable data on its geometric and molecular properties, crucial for understanding its interactions in various applications (Boese et al., 2013).

Alternative Solvent in Microsphere Manufacturing : Shim and Sah (2020) evaluated ethyl acetate as a non-halogenated solvent for microencapsulation processes, indicating its potential in pharmaceutical manufacturing (Shim & Sah, 2020).

Ethyl Acetate in Yeast-Based Production : Löser et al. (2014) focused on the yeast-based production of ethyl acetate, a method that could be an alternative to petrochemical processes for large-scale ester production (Löser et al., 2014).

Substitute in Sedimentation Techniques : Young et al. (1979) demonstrated that ethyl acetate could replace diethyl ether in the Formalin-ether sedimentation technique, showing its application in clinical microbiology (Young et al., 1979).

Safety And Hazards

Ethyl acetate is highly flammable and can be toxic when ingested or inhaled . It can cause irritation when it comes into contact with the eyes or skin . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, eye protection, and face protection should be worn when handling it .

Eigenschaften

IUPAC Name |

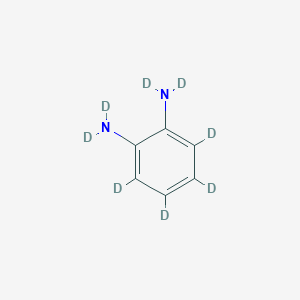

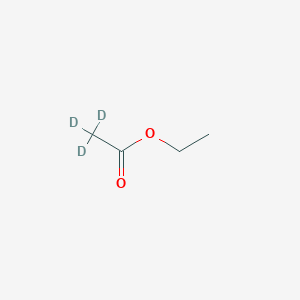

ethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl acetate-D3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)